(R)-Rivastigmine

Catalog No.
S785815
CAS No.
415973-05-6
M.F
C14H22N2O2
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Rivastigmine

CAS Number

415973-05-6

Product Name

(R)-Rivastigmine

IUPAC Name

[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1

InChI Key

XSVMFMHYUFZWBK-LLVKDONJSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C

(R)-Rivastigmine is the single enantiomer of rivastigmine, a medication used to treat mild to moderate Alzheimer's disease. While rivastigmine itself is a mixture of (R)- and (S)-enantiomers, research has shown that the (R)-enantiomer possesses greater potency and selectivity for inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease progression []. This has led to increased scientific interest in the potential applications of (R)-Rivastigmine in various research areas.

Potential Benefits in Alzheimer's Disease and Related Dementias

Several research studies have explored the therapeutic potential of (R)-Rivastigmine in Alzheimer's disease and related dementias. These studies suggest that (R)-Rivastigmine may offer several benefits, including:

  • Improved cognitive function: Studies have shown that (R)-Rivastigmine may improve cognitive function in patients with Alzheimer's disease, as measured by various cognitive tests [, ].
  • Slower disease progression: Some research suggests that (R)-Rivastigmine may slow the progression of Alzheimer's disease, although the evidence is not conclusive and requires further investigation [].
  • Reduced neuroinflammation: Studies have shown that (R)-Rivastigmine may have anti-inflammatory effects in the brain, which could be beneficial in Alzheimer's disease where chronic neuroinflammation is observed [].

Other Areas of Research

Beyond Alzheimer's disease, (R)-Rivastigmine is being explored for its potential applications in other neurological conditions, including:

  • Lewy body dementia: Early research suggests that (R)-Rivastigmine may improve cognitive function and motor symptoms in patients with Lewy body dementia.
  • Parkinson's disease: Some studies have investigated the use of (R)-Rivastigmine in combination with other medications for treating Parkinson's disease, but the results have been mixed [].

(R)-Rivastigmine is a reversible inhibitor of acetylcholinesterase, primarily used in the treatment of dementia associated with Alzheimer's disease and Parkinson's disease. It is a semi-synthetic derivative of physostigmine, characterized by its chemical formula C14H22N2O2C_{14}H_{22}N_{2}O_{2} and a molar mass of approximately 250.34 g/mol . This compound enhances cholinergic function by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition, thereby increasing its concentration in the synaptic cleft .

(R)-Rivastigmine lacks significant therapeutic effect. The mechanism of action for Alzheimer's and Parkinson's dementia treatment relies on the (S)-enantiomer of rivastigmine.

(S)-Rivastigmine works by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (ACh) in the brain []. Increased ACh levels are thought to improve cognitive function in patients with Alzheimer's and Parkinson's dementia.

  • Information on the specific safety profile of (R)-rivastigmine is limited.
  • However, the safety profile of rivastigmine can be used as a general reference. Rivastigmine is known to cause side effects like nausea, vomiting, diarrhea, and abdominal pain [].

(R)-Rivastigmine undergoes hydrolysis, primarily mediated by cholinesterases, leading to its metabolites. The primary metabolic pathway involves the reversible binding to acetylcholinesterase and butyrylcholinesterase, which inhibits their activity and prevents the hydrolysis of acetylcholine . The elimination of (R)-Rivastigmine occurs mainly through renal excretion of its metabolites, with less than 1% of the administered dose excreted unchanged in feces .

(R)-Rivastigmine exhibits significant biological activity as a cholinesterase inhibitor. Its mechanism involves binding to both the ionic and esteratic sites of acetylcholinesterase, leading to a reduction in acetylcholine degradation . Clinical studies have shown that it can improve cognitive function in patients with mild to moderate Alzheimer's disease by enhancing cholinergic neurotransmission . The compound also displays selectivity for brain cholinesterases over peripheral tissues, which may contribute to its therapeutic efficacy and reduced side effects .

The synthesis of (R)-Rivastigmine typically involves several steps, starting from physostigmine. The process includes:

  • Formation of Carbamate: The reaction between ethyl(methyl)carbamic acid and a phenolic component leads to the formation of the carbamate structure.
  • Resolution: The compound is resolved into its (R)-enantiomer using chiral chromatography or other resolution techniques.
  • Crystallization: The final product is purified through crystallization processes to obtain (R)-Rivastigmine hydrogen tartrate, which is used in pharmaceutical formulations .

(R)-Rivastigmine is primarily used in clinical settings for:

  • Treatment of Dementia: It is indicated for Alzheimer's disease and dementia associated with Parkinson's disease.
  • Transdermal Delivery Systems: Available as patches that provide a steady release of the drug, minimizing gastrointestinal side effects compared to oral administration .
  • Research: Investigated for potential applications in other neurodegenerative disorders due to its cholinergic activity .

Several compounds share structural or functional similarities with (R)-Rivastigmine. Here are some notable examples:

Compound NameMechanismUnique Features
DonepezilAcetylcholinesterase inhibitorSelective for acetylcholinesterase; longer half-life
GalantamineAcetylcholinesterase inhibitorAlso acts as an allosteric modulator at nicotinic receptors
TacrineAcetylcholinesterase inhibitorFirst drug approved for Alzheimer's; hepatotoxicity concerns
PhysostigmineAcetylcholinesterase inhibitorNatural alkaloid; rapid action but short duration

(R)-Rivastigmine stands out due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, providing a broader spectrum of action compared to other inhibitors like donepezil, which selectively inhibits only acetylcholinesterase .

XLogP3

2.3

UNII

Z25UDQ15MV

Other CAS

415973-05-6

Wikipedia

(R)-rivastigmine

Dates

Modify: 2023-08-15

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